molecular formula C42H31N3O B12600024 4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol CAS No. 878675-01-5

4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol

Cat. No.: B12600024
CAS No.: 878675-01-5
M. Wt: 593.7 g/mol
InChI Key: ALAGSRXNPUYFCX-UHFFFAOYSA-N
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Description

4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol is a complex organic compound known for its unique structural properties and diverse applications. This compound features a phenol group attached to a carbazole core, which is further substituted with diphenylamino groups. The presence of these functional groups imparts significant electronic and photophysical properties, making it a valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol typically involves multi-step organic reactions. One common method includes the initial formation of the carbazole core, followed by the introduction of diphenylamino groups through nucleophilic substitution reactions. The final step involves the attachment of the phenol group under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted carbazoles, quinones, and hydroquinones, depending on the reaction conditions and reagents used.

Scientific Research Applications

4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol involves its interaction with various molecular targets and pathways. The compound’s electronic properties allow it to participate in electron transfer reactions, making it an effective photoredox catalyst. Its ability to absorb and emit light also makes it useful in photodynamic therapy and imaging applications .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole
  • 4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine

Uniqueness

4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol stands out due to its unique combination of a phenol group with a carbazole core and diphenylamino substituents. This structure imparts superior electronic and photophysical properties compared to similar compounds, making it highly valuable in advanced scientific and industrial applications.

Properties

CAS No.

878675-01-5

Molecular Formula

C42H31N3O

Molecular Weight

593.7 g/mol

IUPAC Name

4-[3,6-bis(N-phenylanilino)carbazol-9-yl]phenol

InChI

InChI=1S/C42H31N3O/c46-38-25-21-35(22-26-38)45-41-27-23-36(43(31-13-5-1-6-14-31)32-15-7-2-8-16-32)29-39(41)40-30-37(24-28-42(40)45)44(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-30,46H

InChI Key

ALAGSRXNPUYFCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)N(C5=C4C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=C(C=C8)O

Origin of Product

United States

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